molecular formula C7H15NO6 B2703497 (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid CAS No. 1172324-93-4

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid

Cat. No. B2703497
CAS RN: 1172324-93-4
M. Wt: 209.198
InChI Key: OEPPYKVAWWNTCS-UHFFFAOYSA-N
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Description

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxalic acid and has been synthesized using several methods. The aim of

Scientific Research Applications

Methylation of Functionalized Amines

Research by Oku et al. (2004) explores the chemoselective methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. This method significantly improves the chemoselectivity of N-methylation, with certain catalysts achieving up to 94% selectivity at 86% conversion. This approach is applicable to the synthesis of N-methylated amino alcohols and diamines, highlighting the importance of the hydroxy group in amino alcohols for high reactivity and selectivity (Oku, Arita, Tsuneki, & Ikariya, 2004).

Atmospheric Chemistry of Oxalic Acid

Martinelango et al. (2007) discuss the atmospheric production of oxalic acid/oxalate in the Tampa Bay airshed, emphasizing its role as the dominant dicarboxylic acid in non-urban and marine atmospheres. The study provides insights into the sources and formation pathways of oxalic acid in the atmosphere, crucial for understanding atmospheric chemistry and pollution dynamics (Martinelango, Dasgupta, & Al-Horr, 2007).

Photolabile Protecting Group for Amines

Yueh et al. (2015) developed a photolabile protecting group for amines optimized for flow chemistry. This innovation facilitates the protection and deprotection of a variety of amines under continuous-flow conditions, indicating the potential of this approach for scalable and efficient synthesis processes (Yueh, Voevodin, & Beeler, 2015).

Catalytic Oxofunctionalizations of Hydrocarbons

Lyakin et al. (2015) investigated the catalytic oxofunctionalizations of hydrocarbons mediated by biomimetic ferric complexes, demonstrating the detection of elusive FeV═O intermediates. This research provides a foundation for developing selective catalytic processes for hydrocarbon functionalization, a key area in green chemistry and sustainable industrial processes (Lyakin, Zima, Samsonenko, Bryliakov, & Talsi, 2015).

Adsorbents for Wastewater Pollutants

Martins, de Toledo, and Petri (2017) explored the use of hydroxypropyl methylcellulose-based aerogels as adsorbents for wastewater pollutants. The study highlights the potential of these aerogels for efficient pollutant removal from wastewater, contributing to advancements in water treatment technologies (Martins, de Toledo, & Petri, 2017).

properties

IUPAC Name

1-methoxy-3-(methylamino)propan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.C2H2O4/c1-6-3-5(7)4-8-2;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPPYKVAWWNTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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